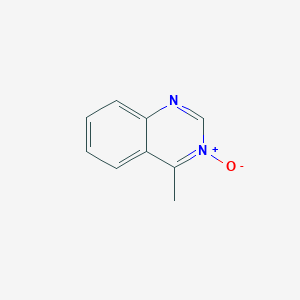
4-Methylquinazoline 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylquinazoline 3-oxide (4-MQO) is a compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-Methylquinazoline 3-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. Furthermore, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
4-Methylquinazoline 3-oxide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methylquinazoline 3-oxide in lab experiments is its high purity, which ensures accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-Methylquinazoline 3-oxide is its low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on 4-Methylquinazoline 3-oxide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Finally, there is potential for 4-Methylquinazoline 3-oxide to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
Conclusion
In conclusion, 4-Methylquinazoline 3-oxide is a compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to yield a high purity product, and it has been extensively studied for its scientific research application. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and further research is needed to determine its full potential as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 4-Methylquinazoline 3-oxide involves the reaction of 4-methylquinazoline with hydrogen peroxide in the presence of a catalyst. This method has been optimized to yield a high purity product with good yield. The purity of the compound is essential for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
4-Methylquinazoline 3-oxide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
10501-56-1 |
|---|---|
Nom du produit |
4-Methylquinazoline 3-oxide |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3 |
Clé InChI |
OTAANUILXPAROJ-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
SMILES canonique |
CC1=[N+](C=NC2=CC=CC=C12)[O-] |
Synonymes |
4-Methylquinazoline 3-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




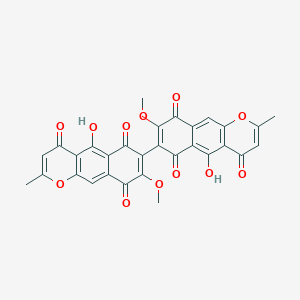
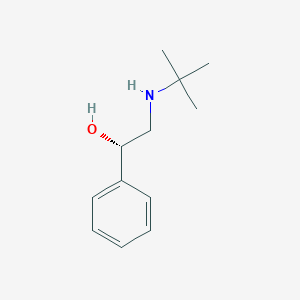


![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
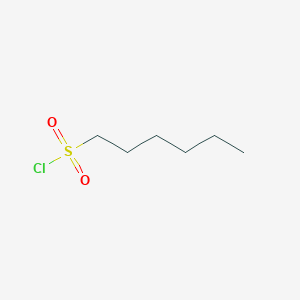
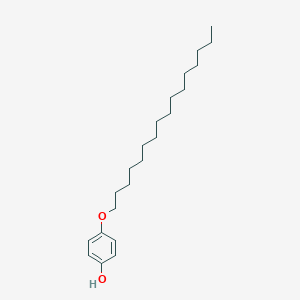
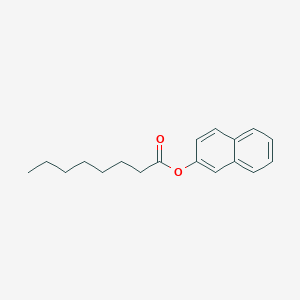




![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)